molecular formula C13H27N3O B14801466 2-Amino-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one

2-Amino-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one

Cat. No.: B14801466
M. Wt: 241.37 g/mol
InChI Key: WNMUBDYMJYDTSO-UHFFFAOYSA-N
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Description

(S)-2-Amino-1-(4-((isopropyl(methyl)amino)methyl)piperidin-1-yl)propan-1-one is a complex organic compound that features a piperidine ring, an amino group, and a propanone moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(4-((isopropyl(methyl)amino)methyl)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.

    Attachment of the Isopropyl(methyl)amino Group: This step involves the alkylation of the piperidine ring with isopropyl(methyl)amine.

    Formation of the Propanone Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(4-((isopropyl(methyl)amino)methyl)piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino and piperidine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Produces oxides and other oxidized derivatives.

    Reduction: Produces alcohols and other reduced derivatives.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-2-Amino-1-(4-((isopropyl(methyl)amino)methyl)piperidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(4-((isopropyl(methyl)amino)methyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-1-(4-((isopropyl(methyl)amino)methyl)piperidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H27N3O

Molecular Weight

241.37 g/mol

IUPAC Name

2-amino-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C13H27N3O/c1-10(2)15(4)9-12-5-7-16(8-6-12)13(17)11(3)14/h10-12H,5-9,14H2,1-4H3

InChI Key

WNMUBDYMJYDTSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CC1CCN(CC1)C(=O)C(C)N

Origin of Product

United States

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